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Compound of Interest

Compound Name: FTY720-C2

Cat. No.: B1674170

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of FTY720-C2, a non-
phosphorylatable analog of the immunomodulatory drug FTY720 (Fingolimod), across various
preclinical species and humans. Understanding the species-specific metabolic landscape of
FTY720-C2 is crucial for the extrapolation of preclinical safety and efficacy data to human
clinical trials. This document summarizes key metabolic pathways, presents quantitative data
for cross-species comparison, details relevant experimental protocols, and provides visual
representations of metabolic pathways and experimental workflows.

Executive Summary

FTY720-C2, an analog of FTY720, exhibits a distinct metabolic profile primarily characterized
by the oxidation of its octyl side chain. Unlike its parent compound, FTY720-C2 does not
undergo phosphorylation to an active metabolite, a key differentiator with significant
pharmacological implications. Metabolic clearance of FTY720-C2 shows notable species-
dependent variability. The primary metabolic route involves hydroxylation followed by oxidation
to form a series of carboxylic acid metabolites. While the specific cytochrome P450 (CYP)
isoforms responsible for FTY720-C2 metabolism have not been definitively identified, the
pathway is analogous to that of FTY720, for which CYP4F2 is the major catalyst.

Comparative Metabolic Pathways: FTY720 vs.
FTY720-C2
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The metabolism of FTY720 is characterized by three main pathways:

» Reversible Phosphorylation: FTY720 is phosphorylated to its active moiety, fingolimod
phosphate[1][2][3].

o Oxidative Metabolism: The octyl side chain undergoes w-hydroxylation, primarily by
CYP4F2, followed by oxidation to inactive carboxylic acid metabolites[1][3][4].

e Ceramide Formation: FTY720 can also form non-polar ceramide analogs[1][3].

In contrast, FTY720-C2 metabolism is more streamlined:

o Oxidative Metabolism: Similar to FTY720, the octyl side chain of FTY720-C2 is metabolized
via hydroxylation and subsequent oxidation to generate a series of carboxylic acids[5][6].

» No Phosphorylation: Crucially, FTY720-C2 is not a substrate for sphingosine kinases and
therefore is not phosphorylated[5][6]. This lack of phosphorylation prevents the S1P
receptor-mediated immunosuppressive effects seen with FTY720.
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Caption: Comparative Metabolic Pathways of FTY720 and FTY720-C2.
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Quantitative Cross-Species Comparison

A key aspect of preclinical drug development is understanding the rate of metabolism across
different species. The intrinsic clearance (Clint) of FTY720-C2 has been determined in liver
microsomes from five different species, providing a quantitative basis for comparison.

] Intrinsic Clearance Metabolic Rate
Species . e .-
(ML/min/mg) Classification

Dog 6.0 Low

Human 18.3 Moderate
Monkey 20.2 Moderate
Mouse 22.5 Moderate

Rat 79.5 High

Data sourced from Enoru et
al., 2016.[5]

These data highlight significant species-dependent differences in the metabolic rate of FTY720-
C2, with rats exhibiting a much higher clearance rate compared to other species, including
humans. Such differences are critical for allometric scaling and predicting human
pharmacokinetics.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of FTY720-C2
metabolism.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of FTY720-C2 across different species.
Materials:

e Pooled liver microsomes (human, mouse, rat, dog, monkey)
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e FTY720-C2

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

e Phosphate buffer (0.1 M, pH 7.4)

» Acetonitrile (for reaction termination)
e LC-MS/MS system

Procedure:

e Preparation: Prepare a working solution of FTY720-C2 in a minimal amount of organic
solvent and dilute with phosphate buffer to the final incubation concentration (e.g., 1 uM).

¢ Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, liver
microsomes (final concentration 0.5 mg/mL), and the FTY720-C2 working solution.

e Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by
adding the NADPH regenerating system.

o Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

o Termination: Stop the reaction at each time point by adding an equal volume of ice-cold
acetonitrile.

o Sample Processing: Centrifuge the samples to pellet the precipitated protein.

e Analysis: Analyze the supernatant for the remaining concentration of FTY720-C2 using a
validated LC-MS/MS method.

o Data Analysis: Plot the natural logarithm of the percentage of FTY720-C2 remaining versus
time. The slope of the linear regression represents the elimination rate constant, from which
the half-life and intrinsic clearance are calculated.

Metabolite Identification in Hepatocytes
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Objective: To identify the metabolites of FTY720-C2 formed in human and rat hepatocytes.
Materials:

o Cryopreserved human and rat hepatocytes

o Hepatocyte culture medium

e FTY720-C2

o Collagen-coated culture plates

e LC-MS/MS system

Procedure:

o Cell Culture: Thaw and plate cryopreserved hepatocytes on collagen-coated plates
according to the supplier's protocol and allow them to attach.

e Dosing: Treat the cultured hepatocytes with FTY720-C2 (e.g., 1 uM) in culture medium.
e Incubation: Incubate the cells at 37°C in a humidified incubator.

o Sample Collection: Collect samples of the culture medium and cell lysates at various time
points.

o Sample Preparation: Extract the parent compound and its metabolites from the collected
samples, for example, by protein precipitation with acetonitrile.

o LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS to detect and
identify potential metabolites based on their mass-to-charge ratio and fragmentation
patterns.

» Structure Elucidation: Compare the fragmentation patterns of the potential metabolites with
that of the parent compound to propose metabolite structures.
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Caption: Experimental Workflow for In Vitro Metabolism Studies.

Conclusion

The cross-species comparison of FTY720-C2 metabolism reveals a metabolic profile distinct
from its parent compound, FTY720, most notably the absence of phosphorylation. The primary
metabolic pathway involves oxidation of the octyl side chain, with significant species
differences in the rate of clearance. The data presented in this guide are essential for the
informed design and interpretation of preclinical studies and for the successful translation of
FTY720-C2 into clinical development. Further investigation to pinpoint the specific CYP450
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isoforms responsible for FTY720-C2 metabolism is recommended to refine drug-drug
interaction predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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